6-NBDG: An In-Depth Technical Guide to a Fluorescent Glucose Analog
6-NBDG: An In-Depth Technical Guide to a Fluorescent Glucose Analog
An Essential Tool for Visualizing Cellular Glucose Uptake in Research and Drug Development
Introduction: 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose, or 6-NBDG, is a widely utilized fluorescent analog of glucose. This molecule serves as a powerful tool for researchers in cell biology, oncology, and metabolic diseases to visualize and quantify glucose uptake in living cells. By mimicking the transport of glucose across the cell membrane, 6-NBDG provides a window into the metabolic activity of cells, making it an invaluable asset in the study of various physiological and pathological processes, including insulin (B600854) signaling and cancer metabolism. Unlike its counterpart, 2-NBDG, the fluorescent NBD group in 6-NBDG is attached to the 6th carbon of the glucose molecule. This structural difference is significant as 6-NBDG is not phosphorylated by hexokinase and therefore does not enter the glycolytic pathway, leading to its accumulation within the cell. This intracellular accumulation allows for robust fluorescent detection and quantification.
Mechanism of Action: A Tale of Two Pathways
The primary mechanism by which 6-NBDG enters the cell is through facilitative glucose transporters (GLUTs), with a particularly high affinity for GLUT1.[1][2][3] GLUT1 is a ubiquitously expressed transporter responsible for basal glucose uptake in many cell types. Studies have shown that 6-NBDG binds to GLUT1 with an affinity approximately 300 times higher than that of glucose itself.[2] This high affinity, however, is coupled with a much slower permeation rate, 50 to 100 times slower than glucose.[2] Once inside the cell, 6-NBDG is not metabolized and accumulates in the cytoplasm, allowing for its visualization and quantification by fluorescence-based techniques such as fluorescence microscopy and flow cytometry.
However, the specificity of 6-NBDG as a marker for GLUT-mediated glucose uptake has been a subject of debate within the scientific community. A growing body of evidence suggests that 6-NBDG can also enter cells through transporter-independent mechanisms.[1][4] This has led to calls for caution in the interpretation of data obtained using 6-NBDG, with recommendations to use specific GLUT inhibitors to confirm the transporter-dependent portion of the uptake.[2]
Quantitative Data Presentation
For ease of comparison, the key quantitative properties of 6-NBDG are summarized in the table below.
| Property | Value | References |
| Full Chemical Name | 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose | |
| CAS Number | 108708-22-1 | |
| Excitation Maximum (λex) | ~465 nm | [5] |
| Emission Maximum (λem) | ~535 nm | [5] |
| Dissociation Constant (Kd) for GLUT1 | ~0.13 mM | [1] |
| Michaelis-Menten Constant (Km) for transport via GLUT1 | ~262 µM | [3] |
| Quantum Yield (ΦF) | Not consistently reported in literature. |
Experimental Protocols
Detailed methodologies for the application of 6-NBDG in key experiments are provided below.
Protocol 1: Fluorescence Microscopy of 6-NBDG Uptake in Cancer Cells
This protocol is adapted for the visualization of glucose uptake in adherent cancer cell lines.
Materials:
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Cancer cell line of interest (e.g., HeLa, MCF-7)
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Complete cell culture medium
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Glucose-free DMEM
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6-NBDG stock solution (e.g., 10 mM in DMSO)
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Phosphate-Buffered Saline (PBS)
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4% Paraformaldehyde (PFA) in PBS
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Mounting medium with DAPI
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Glass-bottom dishes or coverslips
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Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)
Procedure:
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Cell Seeding: Seed cancer cells onto glass-bottom dishes or coverslips at a density that will result in 70-80% confluency on the day of the experiment.
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Glucose Starvation (Optional but Recommended): On the day of the experiment, gently wash the cells twice with warm PBS. Replace the complete medium with glucose-free DMEM and incubate for 1-2 hours at 37°C and 5% CO2. This step enhances the uptake of 6-NBDG.
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6-NBDG Incubation: Prepare a working solution of 6-NBDG in glucose-free DMEM at a final concentration of 50-200 µM. Remove the starvation medium and add the 6-NBDG solution to the cells.
-
Incubation: Incubate the cells with 6-NBDG for 15-60 minutes at 37°C and 5% CO2. The optimal incubation time should be determined empirically for each cell line.
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Washing: After incubation, aspirate the 6-NBDG solution and wash the cells three times with ice-cold PBS to remove extracellular fluorescence.
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Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
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Washing: Wash the cells three times with PBS.
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Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
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Imaging: Visualize the cells using a fluorescence microscope. 6-NBDG fluorescence can be detected using a standard FITC/GFP filter set. Capture images for subsequent analysis.
Protocol 2: Flow Cytometry Analysis of 6-NBDG Uptake
This protocol provides a method for quantifying 6-NBDG uptake at a single-cell level.
Materials:
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Suspension or adherent cells
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Complete cell culture medium
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Glucose-free RPMI-1640
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6-NBDG stock solution (e.g., 10 mM in DMSO)
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Phosphate-Buffered Saline (PBS)
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FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
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Flow cytometer
Procedure:
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Cell Preparation:
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Suspension cells: Count and aliquot approximately 1 x 10^6 cells per tube.
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Adherent cells: Trypsinize, count, and aliquot approximately 1 x 10^6 cells per tube.
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-
Glucose Starvation: Wash the cells once with warm PBS and resuspend in glucose-free RPMI-1640. Incubate for 30-60 minutes at 37°C and 5% CO2.
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6-NBDG Incubation: Prepare a working solution of 6-NBDG in glucose-free RPMI-1640 at a final concentration of 50-150 µM. Add the 6-NBDG solution to the cell suspension.
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Incubation: Incubate the cells for 15-30 minutes at 37°C and 5% CO2.
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Stopping the Uptake: Stop the uptake by adding 2 mL of ice-cold PBS to each tube and immediately centrifuging at 300 x g for 5 minutes at 4°C.
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Washing: Wash the cell pellet twice with ice-cold FACS buffer.
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Resuspension: Resuspend the cells in 500 µL of FACS buffer.
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Flow Cytometry Analysis: Analyze the cells on a flow cytometer, detecting the 6-NBDG signal in the green fluorescence channel (e.g., FITC or GFP). A negative control (cells without 6-NBDG) should be used to set the background fluorescence.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to the use of 6-NBDG.
Caption: Insulin signaling pathway leading to GLUT4 translocation and glucose uptake.
Caption: General experimental workflow for a 6-NBDG glucose uptake assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic validation of 6-NBDG as a probe for the glucose transporter GLUT1 in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic validation of 6‐NBDG as a probe for the glucose transporter GLUT1 in astrocytes | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
